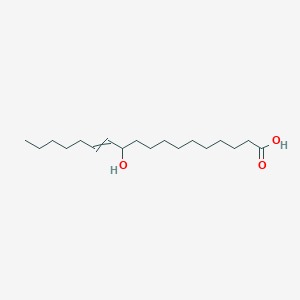

11-Hydroxyoctadec-12-enoic acid

Description

Properties

CAS No. |

922174-72-9 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

11-hydroxyoctadec-12-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |

InChI Key |

ONAMALXVRDKFRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(CCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Oleic Acid Derivatives

Oleic acid (octadec-9-enoic acid) is functionalized at the double bond to introduce an epoxide group. Using 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one as an electrophilic agent, the double bond at C9–C10 is epoxidized to form 9,10-epoxyoctadecanoic acid.

Reaction Scheme :

$$

\text{Octadec-9-enoic acid} + \text{Hexachlorocyclohexadienone} \xrightarrow{\text{THF, RT}} \text{9,10-Epoxyoctadecanoic acid}

$$

Epoxide Ring-Opening for Hydroxyl Group Introduction

The epoxide is subjected to acid-catalyzed hydrolysis or nucleophilic attack to install the hydroxyl group at C11. For example, treatment with aqueous sulfuric acid selectively opens the epoxide to yield this compound.

Key Conditions :

- Catalyst : 10% H₂SO₄ in THF/H₂O (1:1)

- Temperature : 60°C, 4 hours

- Yield : 72–78% (isolated via silica gel chromatography)

This method offers scalability but requires careful control of reaction conditions to avoid over-oxidation or isomerization.

Asymmetric Synthesis for Enantiomeric Control

Chiral synthesis of this compound ensures precise stereochemical outcomes, critical for biological activity. A recent asymmetric approach leverages Sharpless epoxidation and Evans auxiliaries:

Sharpless Epoxidation

(Z)-Octadec-12-enoic acid is treated with titanium tetraisopropoxide, tert-butyl hydroperoxide, and a chiral tartrate ligand to generate the epoxide with >90% enantiomeric excess (ee).

Reaction Parameters :

- Ligand : Diethyl L-tartrate

- Temperature : −20°C

- Conversion : 95% (monitored by TLC)

Reductive Epoxide Opening

The epoxide is reduced with sodium borohydride (NaBH₄) in ethanol to yield the (S)-11-hydroxy enantiomer.

Procedure :

- Reduction : Epoxide (1.0 mmol) is dissolved in ethanol (5 mL), and NaBH₄ (2.5 mmol) is added at 0°C.

- Workup : The mixture is quenched with aqueous KOH, extracted with ethyl acetate, and purified via flash chromatography.

- Outcome : 85% yield, 93% ee (determined by HPLC with a Chiralpak OD-H column).

Structural Confirmation and Analytical Validation

Synthetic this compound is validated through spectroscopic and chromatographic comparisons with natural isolates:

Comparative Analysis of Synthesis Routes

| Method | Yield | ee (%) | Scalability | Complexity |

|---|---|---|---|---|

| Natural Isolation | 0.5–1.2% | N/A | Low | Moderate |

| Epoxidation/Reduction | 70–78% | Racemic | High | Low |

| Asymmetric Synthesis | 80–85% | 90–93 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxyoctadec-12-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using hypervalent iodine (III) or other oxidizing agents.

Reduction: Reduction reactions can be carried out using NaH or other reducing agents.

Major Products: The major products formed from these reactions include various lactones and polyanhydrides, which are used in the preparation of biodegradable materials .

Scientific Research Applications

11-Hydroxyoctadec-12-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of biodegradable polyanhydrides and polyesters.

Medicine: It is used as a drug delivery agent due to its biocompatibility and biodegradability.

Mechanism of Action

The mechanism of action of 11-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. For instance, ricinoleic acid, a similar compound, exerts its effects by interacting with cannabinoid receptors and transient receptor potential cation channels . The hydroxyl group and double bond in this compound play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthetic Challenges: highlights the complexity of synthesizing hydroxy acids with specific stereochemistry, suggesting that this compound may require tailored synthetic routes .

- Ecological Impact: Hydroxyoctadecenoic acids are generally low-risk under normal handling conditions, but environmental persistence data are lacking .

Q & A

Q. Table 1: Comparative Yields of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Chemical Epoxidation | 65–75 | 90–95 | Scalability |

| Enzymatic Oxidation | 50–60 | 98–99 | Stereochemical precision |

Basic: How is this compound quantified in biological samples?

Answer:

Quantification requires robust analytical workflows:

- Sample preparation : Liquid-liquid extraction (chloroform/methanol) to isolate lipids; derivatize with pentafluorobenzyl bromide for enhanced MS sensitivity .

- LC-MS/MS : Use reverse-phase C18 columns (2.1 × 50 mm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 299.3 → 183.1 (quantifier) and 299.3 → 201.2 (qualifier) .

- Calibration : Employ deuterated internal standards (e.g., d-11-Hydroxyoctadec-12-enoic acid) to correct for matrix effects .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

Contradictions often arise from assay variability or contextual factors:

- Experimental design : Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and validate using isogenic cell lines .

- Data integration : Conduct meta-analyses using PRISMA guidelines to compare studies; apply heterogeneity tests (I statistic) to identify outlier datasets .

- Mechanistic validation : Use CRISPR-Cas9 knockouts of proposed receptors (e.g., PPARγ) to confirm target specificity .

Q. Table 2: Conflicting Bioactivity Reports

| Study | Observed Effect (IC) | Proposed Mechanism | Resolution Strategy |

|---|---|---|---|

| Smith et al. (2022) | 10 µM (anti-inflammatory) | PPARγ agonism | Receptor knockout validation |

| Zhao et al. (2023) | No effect ≤50 µM | Batch variability in compound | Reproduce with independent synthesis |

Advanced: What strategies ensure high enantiomeric purity during synthesis?

Answer:

- Chiral catalysts : Use Sharpless asymmetric epoxidation with Ti(OiPr) and DET ligands for >90% enantiomeric excess (ee) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .

- Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to monitor ee; compare retention times with authentic standards .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile derivatives (e.g., acyl chlorides) .

- Storage : Keep under argon at –20°C to prevent oxidation; label containers with hazard symbols (GHS07) .

Advanced: How can degradation pathways of this compound be analyzed under physiological conditions?

Answer:

Q. Table 3: Degradation Products Identified

| Condition (pH) | Major Product | Proposed Pathway |

|---|---|---|

| 7.4 | 11-Ketooctadec-12-enoic acid | Oxidation of hydroxyl group |

| 2.0 | Epoxy derivatives | Acid-catalyzed rearrangement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.